![molecular formula C11H18N4O B1488682 (3-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone CAS No. 1698451-25-0](/img/structure/B1488682.png)
(3-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
Overview
Description
(3-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone is a useful research compound. Its molecular formula is C11H18N4O and its molecular weight is 222.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone , often referred to as a pyrazole derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article explores the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N4O with a molecular weight of 238.30 g/mol . The compound features a piperidine ring linked to a pyrazole moiety, which is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds with similar structural motifs have been shown to exhibit antiproliferative effects against various cancer cell lines. For instance, a related pyrazole compound demonstrated submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells by modulating mTORC1 activity and enhancing autophagy .
The proposed mechanism of action for pyrazole derivatives involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. The modulation of autophagy through mTORC1 interference leads to the accumulation of LC3-II, indicating disrupted autophagic flux under stress conditions . This suggests that this compound may similarly affect these pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on various pyrazole derivatives indicate that modifications on the pyrazole ring significantly influence biological activity. Compounds with additional functional groups or alterations in the piperidine structure can enhance or diminish their pharmacological effects .
Case Study 1: Antiproliferative Effects
In a study evaluating several pyrazole derivatives for their antiproliferative effects, one compound showed significant inhibition of cell growth in MIA PaCa-2 cells. The mechanism involved the downregulation of mTORC1 and subsequent activation of autophagy pathways, leading to increased cell death under nutrient-deprived conditions .
Case Study 2: In Vivo Efficacy
Another study examined the in vivo efficacy of related pyrazole compounds in mouse models of cancer. These compounds were found to significantly reduce tumor growth compared to control groups, suggesting that this compound may have similar therapeutic potential .
Data Tables
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-(1,5-dimethylpyrazol-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8-6-10(13-14(8)2)11(16)15-5-3-4-9(12)7-15/h6,9H,3-5,7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSTYIPHIVZEHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.